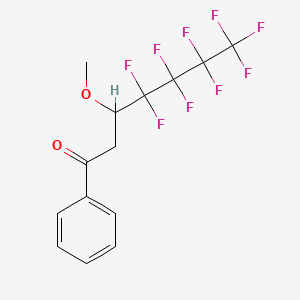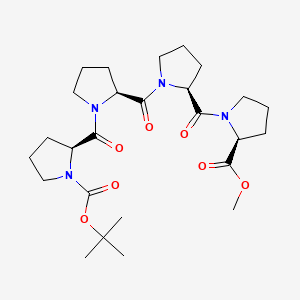
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is a synthetic compound with the molecular formula C26H40N4O7 and a molecular weight of 520.62 g/mol . This compound is a derivative of proline, an amino acid, and is often used in peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester typically involves the protection of the amino group of proline using the tert-butyloxycarbonyl (Boc) group. The process begins with the reaction of N-tert-butoxycarbonyl L-proline with L-proline methyl ester hydrochloride in the presence of triethylamine and pivaloyl chloride . The reaction is carried out in dichloromethane at 0°C and then stirred at room temperature for 17 hours. The product is then purified by washing with aqueous citric acid, sodium bicarbonate solution, and brine, followed by drying with anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution .
Common Reagents and Conditions
Esterification: The compound can be esterified with alcohols in the presence of acid catalysts to form new ester derivatives.
Nucleophilic Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid, leading to the formation of the free amine.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and free amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides and proteins.
類似化合物との比較
Similar Compounds
- tert-Butyloxycarbonylprolyl-prolyl-proline methyl ester
- tert-Butyloxycarbonylprolyl-proline methyl ester
- tert-Butyloxycarbonylproline methyl ester
Uniqueness
tert-Butyloxycarbonylprolyl-prolyl-prolyl-proline methyl ester is unique due to its multiple proline residues, which provide increased stability and reactivity in peptide synthesis . This compound’s structure allows for the formation of more complex peptides compared to similar compounds with fewer proline residues.
特性
CAS番号 |
107500-78-7 |
|---|---|
分子式 |
C26H40N4O7 |
分子量 |
520.6 g/mol |
IUPAC名 |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C26H40N4O7/c1-26(2,3)37-25(35)30-16-7-11-19(30)23(33)28-14-5-9-17(28)21(31)27-13-6-10-18(27)22(32)29-15-8-12-20(29)24(34)36-4/h17-20H,5-16H2,1-4H3/t17-,18-,19-,20-/m0/s1 |
InChIキー |
AMTGIUTVKHNYTR-MUGJNUQGSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphth[1,2-b]oxirene, 1a-(bromomethyl)-1a,2,3,7b-tetrahydro-](/img/structure/B14328141.png)
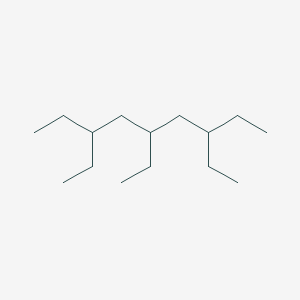
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)
![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)
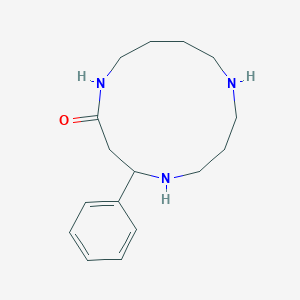
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
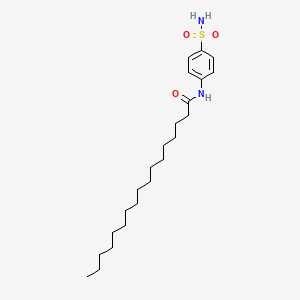
![{3-[(2-Chloroethyl)sulfanyl]propyl}benzene](/img/structure/B14328213.png)

